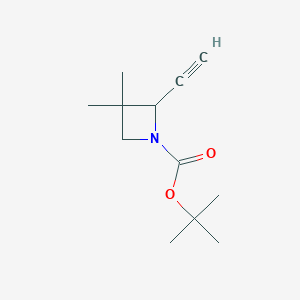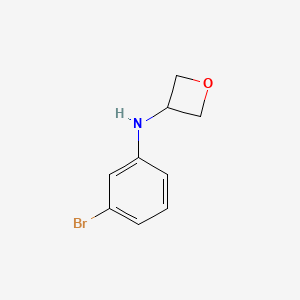
1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propen-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of 3,5-dimethoxybenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting chalcone . Another method involves the reaction of 3,5-dimethoxyphenylacetic acid with formaldehyde and a base, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It can modulate oxidative stress by influencing the production of reactive oxygen species and interacting with antioxidant enzymes . Additionally, it may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
Uniqueness: 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both methoxy groups and a propen-1-ol group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h4-7,11-12H,1H2,2-3H3 |
InChI Key |
KXAIPTZKRGFLAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C=C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


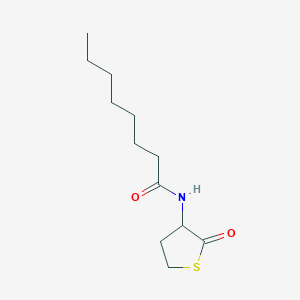
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)
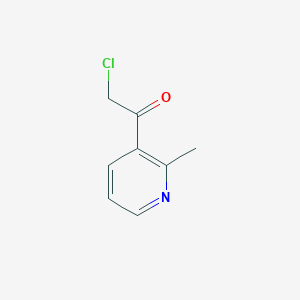
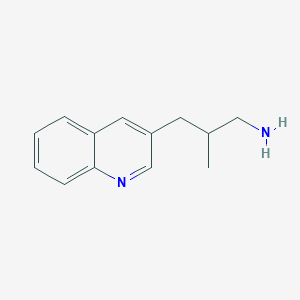
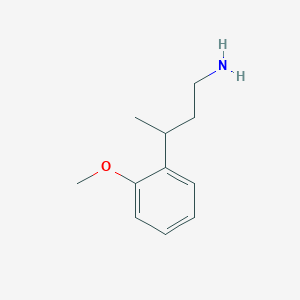
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
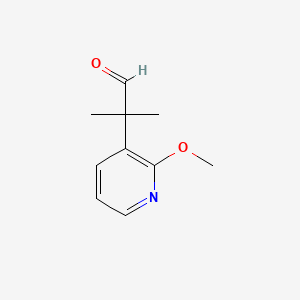
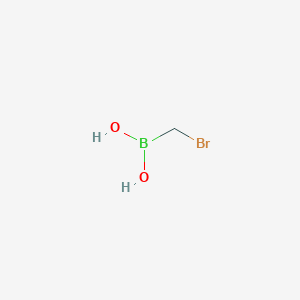
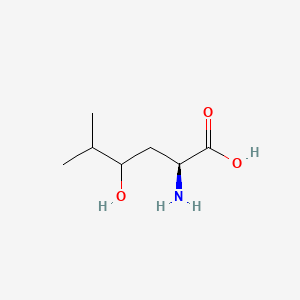
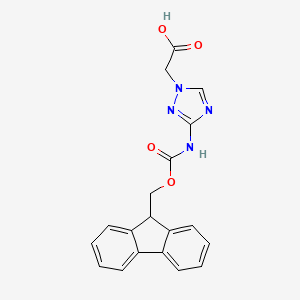
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)
